Home > Products > Screening Compounds P131881 > (4-Bromo-phenyl)-cyclopentyl-acetic acid
(4-Bromo-phenyl)-cyclopentyl-acetic acid - 1082453-57-3

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Catalog Number: EVT-1666073
CAS Number: 1082453-57-3
Molecular Formula: C13H15BrO2
Molecular Weight: 283.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-[4-(Quinolin-2-yl-methoxy)phenyl)-2-cyclopentyl] acetic acid (BAY x1005)

Compound Description: BAY x1005 is a potent leukotriene synthesis inhibitor. It effectively blocks contractions in human airways induced by anti-IgE challenge. [] BAY x1005 exhibits a 10-fold higher potency compared to another leukotriene synthesis inhibitor, MK-886. [] This compound effectively prevents the increase of LTE4 levels in bronchial muscles stimulated by anti-IgE challenge. []

(2R)-2-(4-(Quinol-2yl- methoxy)phenyl)-2-cyclopentyl acetic acid

Compound Description: This compound acts as an inhibitor of enzymatic reactions. []

Relevance: This compound is structurally similar to (4-Bromo-phenyl)-cyclopentyl-acetic acid, both possessing a cyclopentyl acetic acid moiety linked to a phenyl ring. The key distinction lies in the substitution at the para position of the phenyl ring. In this compound, a quinol-2yl-methoxy group is present, unlike the bromine atom in (4-Bromo-phenyl)-cyclopentyl-acetic acid. []

4-Bromo-4'-hydroxybiphenyl

Compound Description: This compound serves as a key intermediate in the synthesis of liquid crystal display materials. []

(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid

Compound Description: This compound serves as a key component in the production of liquid crystal materials. []

(6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid

Compound Description: This compound exhibits novel saluretic-uricosuric properties. []

Relevance: Both (6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid and (4-Bromo-phenyl)-cyclopentyl-acetic acid fall under the category of substituted acetic acid derivatives. [] They are structurally differentiated by the specific substituents attached to the acetic acid moiety.

2-(4-(2-Amino-6-(4-substituted phenyl)pyrimidin-4-yl)-2-substituted phenoxy)acetic acid derivatives

Compound Description: This series of compounds has shown potential as antihyperlipidemic agents. []

Relevance: These derivatives and (4-Bromo-phenyl)-cyclopentyl-acetic acid are grouped under substituted acetic acid derivatives. [] While they share the common acetic acid core, they are distinguished by the diverse substituents linked to it, leading to variations in their biological activities.

Overview

(4-Bromo-phenyl)-cyclopentyl-acetic acid is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further linked to a cyclopentyl-acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity.

Source

The compound is synthesized through various chemical processes, primarily involving the bromination of phenylacetic acid followed by cyclopentylation. Its chemical structure can be represented by the molecular formula C13H15BrO2C_{13}H_{15}BrO_2 and the CAS number 1082453-57-3.

Classification

(4-Bromo-phenyl)-cyclopentyl-acetic acid falls under the category of substituted phenylacetic acids, which are often utilized in pharmaceutical applications. The presence of the bromine substituent enhances its reactivity and biological activity, making it a subject of interest in drug development.

Synthesis Analysis

Methods

The synthesis of (4-Bromo-phenyl)-cyclopentyl-acetic acid can be achieved through several methods:

  1. Bromination of Phenylacetic Acid: This initial step involves treating phenylacetic acid with bromine in the presence of a catalyst to selectively brominate the para position on the phenyl ring.
  2. Cyclopentylation: Following bromination, cyclopentyl groups can be introduced through nucleophilic substitution reactions.

Technical Details

  • Reagents: Bromine, suitable catalysts (e.g., iron(III) bromide), and solvents such as dichloromethane or acetic acid are commonly employed.
  • Conditions: The reactions typically require controlled temperatures and concentrations to optimize yield and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of (4-Bromo-phenyl)-cyclopentyl-acetic acid features a brominated phenyl group connected to a cyclopentyl-acetic acid moiety. The structure can be visualized as follows:

C6H4(Br)C5H9C(=O)OH\text{C}_6\text{H}_4(\text{Br})-\text{C}_5\text{H}_9-\text{C}(=O)\text{OH}

Data

  • Molecular Weight: 285.17 g/mol
  • Melting Point: Not extensively documented; further experimental data may be required for precise characterization.
  • NMR and IR Spectroscopy: These techniques can provide insights into the functional groups present and confirm the molecular structure.
Chemical Reactions Analysis

Reactions

(4-Bromo-phenyl)-cyclopentyl-acetic acid can undergo various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to diverse derivatives.
  2. Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to yield different functional groups.
  3. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Technical Details

  • Common Reagents:
    • For nucleophilic substitution: Sodium hydroxide or potassium carbonate in polar solvents.
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water due to hydrophobic cyclopentyl group.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of carboxylic acids and halogenated compounds, allowing for various synthetic transformations.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong bases or reducing agents.
Applications

(4-Bromo-phenyl)-cyclopentyl-acetic acid has several notable applications:

  1. Scientific Research: Used as an intermediate in synthesizing more complex organic molecules.
  2. Biological Studies: Investigated for potential effects on biological systems, including enzyme inhibition and receptor binding activities.
  3. Medicinal Chemistry: Explored for anti-inflammatory and anticancer properties due to its structural characteristics.
  4. Industrial Applications: Utilized in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.
Introduction to (4-Bromo-phenyl)-cyclopentyl-acetic Acid in Contemporary Research

Historical Context and Discovery Milestones

The documented history of (4-Bromo-phenyl)-cyclopentyl-acetic acid remains relatively recent compared to simpler brominated phenylacetic acids like 4-bromophenylacetic acid (CAS 1878-68-8), which was first synthesized in the late 19th century via electrophilic bromination of phenylacetic acid [2]. The emergence of the cyclopentyl-substituted analog appears intrinsically linked to 21st-century advances in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The presence of the reactive bromomethyl (-CH₂Br) group ortho to the acetic acid substituent positions this compound as a highly adaptable synthetic intermediate [1] [6]. Its initial appearance in chemical catalogs around the early 2010s (as evidenced by its CAS assignment) coincides with a growing medicinal chemistry focus on exploiting halogen bonds and incorporating alicyclic constraints to enhance target affinity and selectivity [5] [7]. While not a natural product, its synthesis likely stems from adaptations of routes used for simpler analogs, potentially involving bromination of cyclopentyl-phenylacetic acid precursors or cyclopentylation of 4-bromophenylacetic acid derivatives [6] .

Structural Significance in Medicinal Chemistry

The distinct structural features of (4-Bromo-phenyl)-cyclopentyl-acetic acid confer several advantages critical to modern medicinal chemistry:

  • Halogen Bonding Capability: The electron-deficient bromine atom, positioned para to the acetic acid linker, acts as a potent halogen bond (XB) donor. This enables specific, directional interactions with carbonyl oxygens, ethers, or π-systems within protein binding pockets, a feature increasingly exploited to enhance binding affinity and selectivity, as observed in numerous FDA-approved drugs containing halogen atoms [7].
  • Steric and Conformational Modulation: The cyclopentyl ring introduces significant three-dimensionality and steric bulk compared to simpler alkyl or hydrogen substituents at the alpha carbon of phenylacetic acid. This alicyclic structure restricts conformational flexibility, potentially pre-organizing the molecule for optimal target engagement and reducing the entropic penalty upon binding. The puckered nature of cyclopentane also projects substituents differently than cyclohexane, offering unique spatial positioning [1] [6].
  • Dual Functional Handles: The molecule possesses two highly versatile reactive sites: the carboxylic acid (-COOH) and the benzylic bromide (-CH₂Br). The acid allows for salt formation, esterification, or amide coupling – fundamental transformations in prodrug design and SAR exploration. The benzylic bromide is exceptionally reactive towards nucleophilic substitution (SN2), facilitating straightforward derivatization or its pivotal role as an electrophilic partner in transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, which is extensively used to generate biaryl and heterobiaryl libraries [5] .
  • Enhanced Lipophilicity: Introducing the hydrophobic cyclopentyl ring significantly increases lipophilicity compared to the parent 4-bromophenylacetic acid (logP ~2.0). This enhanced membrane permeability is crucial for improving cellular uptake and bioavailability in lead compounds targeting intracellular enzymes or receptors [2] .

Table 2: Comparative Structural and Physicochemical Properties

Property(4-Bromo-phenyl)-cyclopentyl-acetic Acid4-Bromophenylacetic Acid (Reference)Rationale/Significance
Molecular Weight297.19 g/mol215.04 g/mol [2] Increased size for target interactions
Key Reactive Sites-COOH, -CH₂Br (benzylic)-COOHEnables diverse derivatization & coupling
Steric ComplexityHigh (Chiral center, 3D alicyclic ring)Low (Planar phenyl, no chirality)Conformational restraint for selective binding
Estimated logP~3.5 - 4.0 (Calculated)2.05 (Experimental) Enhanced membrane permeability
Halogen Bond DonorYes (Aromatic Br)Yes (Aromatic Br) [7]Targeted protein interactions
ChiralityChiral (α-carbon)AchiralEnables enantioselective synthesis & action

Current Research Gaps and Motivations

Despite its promising structural attributes, (4-Bromo-phenyl)-cyclopentyl-acetic acid remains significantly underexplored compared to its simpler counterpart, 4-bromophenylacetic acid, which has well-documented roles in organic synthesis, analytical chemistry (e.g., zirconium determination), and as a precursor to drugs like felbinac and xenbucin [2] . Key research gaps motivating further investigation include:

  • Limited Biological Screening Data: While fragment-based drug discovery (FBDD) strategies frequently utilize brominated aromatic acids as starting points for target identification and optimization – exemplified by virtual screening targeting enzymes like mPGES-1 [5] – specific biological data for derivatives built upon the (4-Bromo-phenyl)-cyclopentyl-acetic acid scaffold is scarce. Its potential against targets where conformational constraint and halogen bonding are advantageous (e.g., protein-protein interactions, allosteric enzyme pockets) remains largely untested.
  • Undefined Structure-Activity Relationship (SAR): The impact of the cyclopentyl group on pharmacodynamic and pharmacokinetic profiles relative to other alpha substituents (e.g., methyl, hydrogen, other cycloalkyls) within brominated phenylacetic acid derivatives lacks systematic exploration. Comprehensive SAR studies are needed to delineate its contribution to potency, selectivity, and ADME properties.
  • Synthetic Methodology Gaps: Efficient asymmetric synthetic routes to enantiomerically pure forms of the acid are underdeveloped. Given the chiral α-carbon, biological activity will likely be enantioselective, necessitating methods for obtaining single enantiomers (e.g., enantioselective synthesis, chiral resolution). Furthermore, exploration of its reactivity in novel C-C bond forming reactions beyond standard Suzuki couplings is limited.
  • Computational Modeling Deficiency: Detailed computational studies (docking, molecular dynamics simulations, quantum mechanical calculations) probing the specific halogen bonding strength, conformational energy landscape, and comparative binding mode predictions of this scaffold versus unsubstituted or differently alpha-substituted bromophenylacetic acids with relevant biological targets are currently lacking [5] [7].

Table 3: Potential Research Applications and Current Gaps

Application AreaPotential UtilityCurrent Knowledge Gap
Fragment-Based Drug DiscoveryNovel chemotype for targeting enzymes (e.g., mPGES-1), receptorsLimited screening data on core scaffold or derivatives [5]
Suzuki-Miyaura Cross-CouplingElectrophilic partner for generating diverse biphenyl acetic acid librariesReactivity established, but scope with complex nucleophiles under-explored
Conformationally Restricted ProbesStudying impact of alpha-cyclopentyl constraint on target bindingComparative SAR vs. linear or smaller alpha-substituents lacking
Halogen Bonding StudiesProbe for characterizing XB interactions in protein-ligand complexesNo structural biology data (e.g., co-crystal structures) available
Chiral Medicinal ChemistryPlatform for developing enantioselective inhibitorsLack of efficient asymmetric syntheses or resolution methods

The primary motivation for increased research focus on this compound stems from its potential to overcome limitations of simpler phenylacetic acid derivatives. The cyclopentyl group offers a favorable balance of lipophilicity and metabolic stability compared to larger cycloalkyls (e.g., cyclohexyl, adamantyl) or more metabolically labile groups. Furthermore, the reactive benzylic bromide provides a direct path to rapidly generate structural diversity, making it an exceptionally versatile building block poised to contribute to the discovery of novel bioactive molecules targeting challenging therapeutic areas where traditional flat molecules struggle. Future research must bridge these gaps to unlock the full potential of this structurally unique brominated acid.

Properties

CAS Number

1082453-57-3

Product Name

(4-Bromo-phenyl)-cyclopentyl-acetic acid

IUPAC Name

2-(4-bromophenyl)-2-cyclopentylacetic acid

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C13H15BrO2/c14-11-7-5-10(6-8-11)12(13(15)16)9-3-1-2-4-9/h5-9,12H,1-4H2,(H,15,16)

InChI Key

QXBDOMRNBZRJKA-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)Br)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.